molecular formula C17H12BrN3O5 B2943458 N'-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide CAS No. 923201-24-5

N'-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide

Cat. No.: B2943458
CAS No.: 923201-24-5
M. Wt: 418.203
InChI Key: GZJSEFNHDURDOP-UHFFFAOYSA-N
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Description

N'-(6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide is a synthetic hydrazide derivative derived from pyridine-4-carbohydrazide and a substituted chromene carbonyl moiety. Its structure features a pyridine ring linked via a hydrazide bond to a chromene scaffold substituted with bromo (Br) and methoxy (OCH₃) groups at positions 6 and 8, respectively, along with a ketone at position 2. This compound belongs to a broader class of hydrazide derivatives known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antimycobacterial properties.

Properties

IUPAC Name

N'-(6-bromo-8-methoxy-2-oxochromene-3-carbonyl)pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O5/c1-25-13-8-11(18)6-10-7-12(17(24)26-14(10)13)16(23)21-20-15(22)9-2-4-19-5-3-9/h2-8H,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJSEFNHDURDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid. This intermediate is then reacted with pyridine-4-carbohydrazide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N’-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridine-4-carbohydrazide derivatives are widely studied due to their structural versatility and bioactivity. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Structural Comparison

Compound Name Substituents Key Structural Features Biological Activity
Target Compound 6-Bromo, 8-methoxy, 2-oxo-chromene Bromo (electron-withdrawing), methoxy (electron-donating), conjugated chromene system Potential antiviral/antimicrobial (inferred from chromene analogs)
N'-[(2-Hydroxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide Naphthylidene group Extended aromatic system, hydroxyl group for H-bonding Anti-inflammatory, antimicrobial
N'-[2-(Substituted sulfanyl)quinazolin-4-yl]pyridine-4-carbohydrazide Quinazoline-thiol substituent Sulfur-containing heterocycle, electron-rich quinazoline Antibacterial (MIC: 1.55–3.12 µg/mL against S. aureus)
N'-[(3-Nitrophenyl)methylidene]pyridine-4-carbohydrazide Nitrophenyl group Strong electron-withdrawing nitro group Inactive against M. tuberculosis H37Rv
N'-[(5-Fluoro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide (L4) Fluoro-hydroxyphenyl Fluorine (lipophilic), hydroxyl (H-bond donor) Active against E. coli (MIC: 1.55 mM)

Crystallographic and Computational Insights

  • Hydrogen Bonding : Methoxy and carbonyl groups in the target compound likely form intra-/intermolecular H-bonds, stabilizing crystal packing (cf. and ).
  • DFT Studies : Chromene derivatives exhibit low electrophilicity indices (ω = 2.5–3.5 eV), suggesting moderate reactivity toward nucleophilic targets .

Key Research Findings

Substituent Effects: Electron-withdrawing groups (Br, NO₂) enhance lipophilicity but may reduce target affinity if steric hindrance occurs. Methoxy and hydroxyl groups improve solubility and H-bond interactions .

Structural-Activity Relationships (SAR) :

  • Chromene Scaffolds : Conjugation enhances π-π stacking with enzyme active sites (e.g., NS2B-NS3 protease) .
  • Heterocyclic Modifications : Quinazoline-thiol derivatives show broader-spectrum antimicrobial activity than arylidene analogs .

Synthetic Optimization : Microwave-assisted methods reduce reaction times by 50–70% compared to traditional reflux .

Biological Activity

N'-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide is a synthetic compound that belongs to the class of chromene derivatives. Its unique structure and functional groups suggest potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, synthesizing data from various studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C14H12BrN3O4C_{14}H_{12}BrN_3O_4 and a molecular weight of 372.17 g/mol. The presence of the bromine atom, methoxy group, and carbonyl functionalities are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₄H₁₂BrN₃O₄
Molecular Weight372.17 g/mol
CAS Number119686-34-9
IUPAC NameThis compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chromene derivatives, including this compound. The compound has been evaluated for its effectiveness against various bacterial strains.

Case Study: Antimicrobial Evaluation

In a study assessing the antimicrobial properties of several derivatives, it was found that compounds similar to N'-(6-bromo...) exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for the most active derivatives .

Anticancer Activity

The potential anticancer effects of chromene derivatives have also been explored. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation.

The anticancer activity is often attributed to:

  • Inhibition of Tyrosinase : Compounds have shown to inhibit tyrosinase, an enzyme involved in melanin production, which may contribute to their anticancer properties .
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced cell viability.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of chromene derivatives. Modifications at specific positions on the chromene ring can enhance or diminish activity.

Modification PositionEffect on Activity
6-Bromo GroupIncreases antimicrobial potency
Methoxy GroupEnhances solubility and bioavailability
Carbonyl GroupCritical for binding to biological targets

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